![molecular formula C18H20N2O2 B3009626 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole CAS No. 878988-15-9](/img/structure/B3009626.png)
1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have biological activity or could be used as an intermediate in the synthesis of various pharmacologically active compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antiprotozoal, antimicrobial, and antitumor properties 10.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For example, the synthesis of 2-substituted benzimidazole derivatives can involve amidation, nitration, catalytic reduction, and cyclization steps . Similarly, the synthesis of 1-methylbenzimidazole derivatives can involve alkylation at the indole nitrogen . The synthesis of the specific compound would likely involve the attachment of a 4-methoxyphenoxypropyl group to a 2-methylbenzimidazole core through appropriate synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's electronic properties, conformation, and potential intermolecular interactions, such as hydrogen bonding . The methoxy group in the compound of interest could potentially engage in such interactions, affecting its biological activity and solid-state properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, depending on the substituents present on the core structure. For instance, 1-methylbenzimidazole 3-oxide can react with different reagents to yield a variety of products through 1,3-dipolar cycloaddition reactions . The reactivity of the compound "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would be influenced by the electron-donating methoxy group and the propyl linker, which could affect the compound's reactivity in biological systems or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility and absorption characteristics . The presence of substituents can also influence the compound's photophysical properties, such as fluorescence emission, which is relevant for compounds that exhibit excited-state intramolecular proton transfer (ESIPT) emission behavior . The specific physical and chemical properties of "1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole" would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Research on related compounds, such as omeprazole and its analogs, highlights the significance of benzimidazole derivatives in medicinal chemistry. The novel synthesis of omeprazole, chemically related to benzimidazole derivatives, illustrates the importance of these compounds in developing proton pump inhibitors used in anti-ulcer medications. This underscores the relevance of 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole in pharmaceutical synthesis and the potential for creating standard impurities for further studies (Saini et al., 2019).
Environmental Impact and Toxicity Studies
The environmental presence and impact of parabens, which share functional groups with the benzimidazole derivative , have been extensively studied. These compounds, used as preservatives in various consumer products, have been shown to persist in aquatic environments, raising concerns about their biodegradability and potential as weak endocrine disrupters. The research underscores the need to understand the environmental fate of similar compounds, including 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole (Haman et al., 2015).
Potential Anti-Cancer and Anti-Inflammatory Applications
Another aspect of scientific research applications involves exploring the therapeutic potential of related compounds. Benzothiazoles, for example, have been recognized for their wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. The research on benzothiazole derivatives showcases the potential for 1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole and similar compounds in developing treatments for various diseases, emphasizing the importance of these compounds in drug discovery and therapeutic applications (Kamal et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-17-6-3-4-7-18(17)20(14)12-5-13-22-16-10-8-15(21-2)9-11-16/h3-4,6-11H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRSUJGUTQXBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

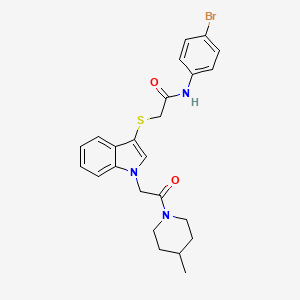
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

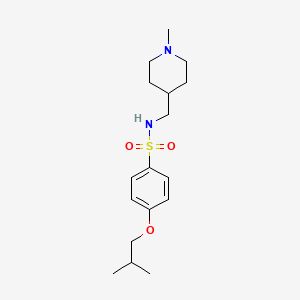
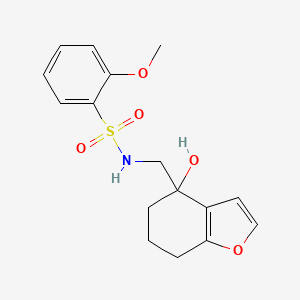
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
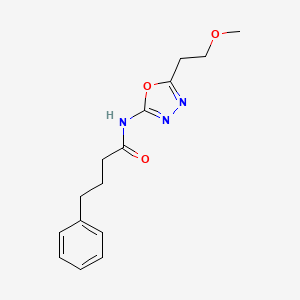

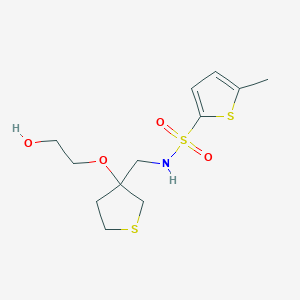


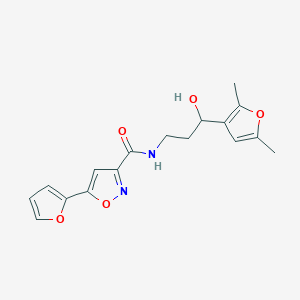
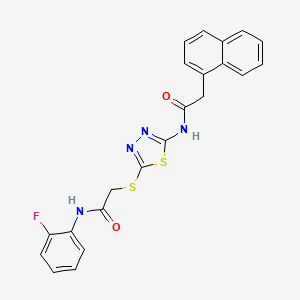
![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)